6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with a dimethylsulfamoyl group, a hydroxy group, and a carboxylic acid group. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The choice of solvents, reagents, and catalysts is crucial to achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a quinone derivative, while reduction of the carboxylic acid group produces an alcohol .
Scientific Research Applications
6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Shares the dimethylsulfamoyl group but differs in the core structure.
6-Substituted Uracil Derivatives: Similar in having a heterocyclic core with various functional groups.
Borinic Acid Derivatives: Similar in their use in cross-coupling reactions and other chemical transformations.
Uniqueness
6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific combination of functional groups and the quinoline core. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H12N2O5S |
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Molecular Weight |
296.30 g/mol |
IUPAC Name |
6-(dimethylsulfamoyl)-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O5S/c1-14(2)20(18,19)7-3-4-10-8(5-7)11(15)9(6-13-10)12(16)17/h3-6H,1-2H3,(H,13,15)(H,16,17) |
InChI Key |
GIEVUYHEWJNZMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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